2-Acetylamino-3-(1H-indol-3-yl)-propionic acid methyl ester

Description

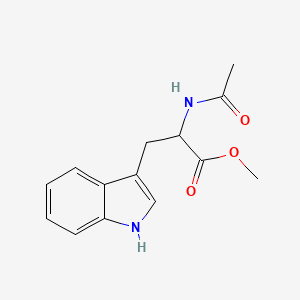

Chemical Structure and Synthesis 2-Acetylamino-3-(1H-indol-3-yl)-propionic acid methyl ester (IUPAC name: methyl (2RS)-2-acetylamino-3-(1H-indol-3-yl)propionate) is a chiral indole derivative characterized by an acetylated amino group, a propionic acid methyl ester backbone, and a 1H-indol-3-yl substituent. The compound is synthesized via acetylation of methyl (2RS)-2-amino-3-(1H-indol-3-yl)propionate, yielding a racemic mixture (er 52.1:47.9) as a white solid with 83% yield . Its molecular formula is C₁₅H₁₆N₂O₃ (calculated molecular weight: 268.30), and it exhibits a specific optical rotation of [α]D = +0.353 (c 0.11, CHCl₃) .

Properties

IUPAC Name |

methyl 2-acetamido-3-(1H-indol-3-yl)propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O3/c1-9(17)16-13(14(18)19-2)7-10-8-15-12-6-4-3-5-11(10)12/h3-6,8,13,15H,7H2,1-2H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZECNVJPYDPBAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Acetylamino-3-(1H-indol-3-yl)-propionic acid methyl ester, also known as methyl 2-acetamido-3-(1H-indol-3-yl)propanoate, is a compound of significant interest due to its potential biological activities. This article explores its biological activity, including anti-inflammatory, anticancer, and antimicrobial properties, supported by various studies and data.

Chemical Structure and Properties

The chemical formula for 2-acetylamino-3-(1H-indol-3-yl)-propionic acid methyl ester is with a molecular weight of 256.29 g/mol. The structure features an indole moiety, which is known for its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C14H16N2O3 |

| Molecular Weight | 256.29 g/mol |

| Solubility | Soluble in DMSO |

| Melting Point | Not specified |

Anti-inflammatory Activity

Research indicates that compounds related to indole derivatives exhibit significant anti-inflammatory properties. For instance, studies have shown that derivatives can inhibit the expression of pro-inflammatory cytokines such as TNF-α and IL-6 in various cell lines. In particular, methyl esters of indole derivatives have been noted for their ability to modulate inflammatory pathways effectively.

Case Study: Propolis and Indole Derivatives

A study on propolis extracts demonstrated that certain indole-related compounds significantly reduced the expression of Toll-like receptor 4 (TLR4) signaling pathways in MDA-MB-231 breast cancer cell lines, highlighting the anti-inflammatory potential of these compounds .

Anticancer Activity

The anticancer effects of 2-acetylamino-3-(1H-indol-3-yl)-propionic acid methyl ester are particularly noteworthy. Research has shown that indole derivatives can induce apoptosis in cancer cell lines and inhibit tumor growth.

Data from Cell Line Studies

In vitro studies have demonstrated that this compound can reduce cell viability in various cancer cell lines at specific concentrations. For example, a concentration-dependent reduction in viability was observed in assays involving breast cancer cells.

Antimicrobial Activity

Indole derivatives have also been studied for their antimicrobial properties. These compounds can inhibit the growth of various bacterial strains, making them potential candidates for developing new antimicrobial agents.

Table 2: Antimicrobial Activity Data

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Candida albicans | 64 µg/mL |

The biological activities of 2-acetylamino-3-(1H-indol-3-yl)-propionic acid methyl ester may be attributed to several mechanisms:

- Inhibition of Cytokine Production : The compound may reduce the synthesis of pro-inflammatory cytokines.

- Induction of Apoptosis : It can activate apoptotic pathways in cancer cells.

- Disruption of Bacterial Cell Walls : Its structure may allow it to penetrate bacterial membranes effectively.

Scientific Research Applications

Anti-inflammatory Properties

Research indicates that this compound exhibits notable anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines and mediators in various cell lines. For instance, studies have demonstrated that it can reduce levels of TNF-alpha and IL-6 in activated macrophages, suggesting its potential as a therapeutic agent in inflammatory diseases .

Anticancer Activity

The anticancer properties of 2-Acetylamino-3-(1H-indol-3-yl)-propionic acid methyl ester have been explored through various in vitro studies. It has been found to induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell proliferation. Notably, the compound has shown efficacy against breast cancer and melanoma cells, indicating its potential as a lead compound for cancer therapy .

Antimicrobial Effects

This compound also exhibits antimicrobial activity against a range of pathogens. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains. The mechanism appears to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of 2-Acetylamino-3-(1H-indol-3-yl)-propionic acid methyl ester typically involves multi-step organic reactions that include the formation of the indole structure followed by acylation processes. The structure-activity relationship (SAR) studies have shown that modifications to the indole moiety or the ester functional group can significantly affect the biological potency of the compound. For example, replacing the methyl ester with larger alkyl groups has been associated with improved stability and activity .

Case Study 1: Anti-inflammatory Mechanism

A study published in a peer-reviewed journal investigated the anti-inflammatory effects of this compound in a murine model of arthritis. The results indicated a significant reduction in joint swelling and histological damage compared to control groups, supporting its potential use in treating autoimmune conditions .

Case Study 2: Anticancer Efficacy

In another study focusing on breast cancer cells, treatment with 2-Acetylamino-3-(1H-indol-3-yl)-propionic acid methyl ester resulted in a dose-dependent decrease in cell viability and an increase in apoptotic markers. This underscores the compound's promise as an anticancer agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Indole Substituents

(a) 2-(6-Methyl-1H-indol-3-yl)acetic Acid (PK03902E-1)

- Structure : Differs by replacing the propionic acid methyl ester with an acetic acid group and adding a methyl group at the indole’s 6-position.

- Properties: Molecular formula C₁₁H₁₁NO₂ (MW 189.21), classified as non-hazardous. Used in R&D for synthesizing indole-based probes .

(b) D-Tryptophan Methyl Ester Hydrochloride

- Structure: Features a tryptophan backbone (indole + amino acid) with a methyl ester and hydrochloride salt.

- Properties : Molecular formula C₁₂H₁₅ClN₂O₂ (MW 254.71), white crystalline powder, mp 213–216°C, soluble in chloroform .

- Key Difference: The primary amine (instead of acetylamino) and ionic hydrochloride salt enhance solubility in polar solvents, making it suitable for peptide synthesis .

Analogues with Aromatic System Modifications

(a) 2-Acetylamino-3-[4-(2-benzyloxy-acetoxy)-phenyl]-propionic Acid Methyl Ester

- Structure : Replaces the indole with a 4-(2-benzyloxy-acetoxy)-phenyl group.

- Properties: Molecular formula C₂₁H₂₃NO₆ (MW 385.42), white powder, mp 90.8–92.2°C, soluble in chloroform .

- Key Difference : The benzyloxy-acetoxy-phenyl group introduces steric hindrance and electron-withdrawing effects, which may influence pharmacokinetic properties .

(b) 2-[(Benzo[1,3]dioxol-5-yl)methylene-amino]-3-(1H-indol-3-yl)-propionic Acid Methyl Ester

- Structure: Incorporates a benzo[1,3]dioxol-5-yl (piperonyl) group linked via a methylene-amino bridge.

- Properties : Molecular formula C₂₀H₁₇N₃O₄ (MW 363.37).

- Key Difference: The piperonyl moiety enhances metabolic stability and may confer selectivity toward monoamine oxidase (MAO) enzymes .

Analogues with Functional Group Variations

(a) (S)-2-(2-(Carboxymethyl-(2-(1H-indol-3-yl)-ethyl)-amino)-acetylamino)-3-(1H-imidazol-4-yl)-propionic Acid Methyl Ester

- Structure : Contains an imidazole ring and carboxymethyl-ethyl chain.

- Properties : Molecular formula C₂₁H₂₄N₆O₅ (MW 440.45), synthesized via TFA-mediated deprotection .

- Key Difference : The imidazole and carboxymethyl groups enable metal coordination and broader pH-dependent solubility, relevant for enzyme inhibition studies .

(b) 2-Acetylamino-3-(4-carboxymethoxy-phenyl)-propionic Acid

- Structure : Substitutes indole with a 4-carboxymethoxy-phenyl group and replaces the methyl ester with a free carboxylic acid.

- Properties: Molecular formula C₁₃H₁₅NO₆ (MW 281.27), light yellow syrup, soluble in chloroform .

- Key Difference : The free carboxylic acid enhances hydrophilicity, favoring renal excretion over blood-brain barrier penetration .

Comparative Data Table

| Compound Name | Molecular Formula | Molecular Weight | Physical Form | Melting Point (°C) | Solubility | Key Functional Groups |

|---|---|---|---|---|---|---|

| 2-Acetylamino-3-(1H-indol-3-yl)-propionic acid methyl ester | C₁₅H₁₆N₂O₃ | 268.30 | White solid | Not reported | Chloroform | Acetylamino, methyl ester, indole |

| D-Tryptophan methyl ester hydrochloride | C₁₂H₁₅ClN₂O₂ | 254.71 | White powder | 213–216 | Chloroform | Amino, methyl ester, indole |

| 2-(6-Methyl-1H-indol-3-yl)acetic acid | C₁₁H₁₁NO₂ | 189.21 | Not reported | Not classified | Not reported | Acetic acid, 6-methyl-indole |

| 2-Acetylamino-3-[4-(2-benzyloxy-acetoxy)-phenyl]-propionic acid methyl ester | C₂₁H₂₃NO₆ | 385.42 | White powder | 90.8–92.2 | Chloroform | Acetylamino, benzyloxy-acetoxy-phenyl |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-Acetylamino-3-(1H-indol-3-yl)-propionic acid methyl ester?

- Methodological Answer : The compound is typically synthesized via chemoselective functional group modifications of indole derivatives. A primary route involves starting from tryptophan analogs, where the amino group is acetylated, followed by esterification of the carboxylic acid moiety. For example, methyl esters are often formed using methanol under acidic conditions (e.g., H2SO4 catalysis) . Alternative methods include Fischer indole synthesis with phenylhydrazine and ketones, though this requires optimization of reaction temperatures and inert atmospheres to avoid side reactions .

Q. How is the structural integrity of this compound confirmed in synthetic workflows?

- Methodological Answer : Structural confirmation relies on a combination of <sup>1</sup>H/<sup>13</sup>C NMR to verify the indole ring, acetylated amine, and ester functionalities. X-ray crystallography has been employed for unambiguous confirmation of stereochemistry in related indole derivatives (e.g., resolving (2S) vs. (2R) configurations) . Mass spectrometry (EI or ESI) further validates molecular weight and fragmentation patterns .

Q. What analytical techniques are critical for purity assessment?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 280 nm, typical for indole absorption) is standard. Chiral separation techniques, such as supercritical fluid chromatography (SFC), are essential for resolving enantiomers, as racemic mixtures are common in indole-based syntheses . Purity thresholds ≥95% are recommended for biological assays .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis of this compound?

- Methodological Answer : Yield optimization requires precise control of reaction conditions:

- Temperature : Maintain 0–5°C during acetylation to prevent over-reaction.

- Catalysts : Use NaH or Et3N for deprotonation in coupling steps to enhance efficiency .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while chloroform/water biphasic systems aid in purification .

Scale-up protocols must address exothermic reactions by gradual reagent addition .

Q. How should researchers resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. no activity)?

- Methodological Answer : Contradictions often arise from:

- Purity Issues : Trace impurities (e.g., unreacted starting materials) can skew results. Re-purify via recrystallization (e.g., diethyl ether) .

- Stereochemical Variants : Enantiomers may exhibit divergent activities. Use chiral SFC to isolate >96% ee samples for comparative assays .

- Assay Conditions : Validate buffer pH (e.g., physiological vs. acidic) and co-solvents (DMSO concentration ≤1% v/v) to avoid artifacts .

Q. What strategies are recommended for designing analogs to study structure-activity relationships (SAR)?

- Methodological Answer : Focus on modifying:

- Ester Group : Replace methyl with ethyl or tert-butyl esters to assess hydrolytic stability .

- Indole Substituents : Introduce halogens (e.g., 5-Cl) or methyl groups at the 6-position to modulate lipophilicity and receptor binding .

- Acetylation Site : Compare N-acetyl vs. O-acetyl derivatives to determine pharmacophore requirements .

Q. How can computational methods enhance experimental design for this compound?

- Methodological Answer :

- Docking Studies : Use PubChem 3D conformers (CID: B13537763) to model interactions with indole-binding proteins (e.g., serotonin receptors) .

- DFT Calculations : Predict reaction pathways for acetylation/esterification steps to identify kinetic bottlenecks .

- ADMET Prediction : Tools like SwissADME estimate logP (∼2.1) and BBB permeability to prioritize analogs for in vivo testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.